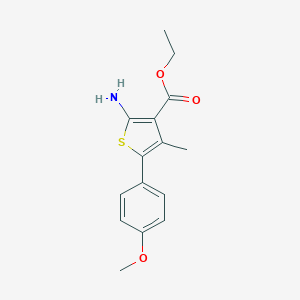

ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)12-9(2)13(20-14(12)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSLPTXAIZOIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443528 | |

| Record name | Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165809-38-1 | |

| Record name | Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via:

-

Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate from 4-methoxyacetophenone and ethyl cyanoacetate.

-

Cyclization : Sulfur incorporation via nucleophilic attack, leading to thiophene ring formation.

Stoichiometric Ratios :

Optimized Procedure

-

Mixing : Combine 4-methoxyacetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in anhydrous ethanol (150 mL).

-

Base Addition : Add morpholine (20 mmol) dropwise under nitrogen.

-

Reflux : Heat at 65°C for 3–4 hours until TLC (silica gel, ethyl acetate/hexane 1:3) confirms reaction completion.

-

Work-Up : Cool to 0°C, filter the precipitate, and recrystallize from ethanol/water (4:1).

Yield : 68–72% (reported for analogous compounds).

Purity : >95% (HPLC, C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

For introducing the 4-methoxyphenyl group post-cyclization, a Suzuki-Miyaura coupling is viable:

-

Bromination : Treat ethyl 2-amino-4-methyl-5-bromothiophene-3-carboxylate with NBS in DMF.

-

Coupling : React with 4-methoxyphenylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C.

Advantages :

-

Enables late-stage functionalization.

-

Higher regioselectivity for the 5-position.

Challenges :

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | 65–70°C | Balances reaction rate and side reactions |

| Base | Morpholine | Superior to Et₃N in suppressing hydrolysis |

Microwave Assistance : Reduces reaction time to 30 minutes (yield: 70%).

Purification Strategies

-

Recrystallization Solvents : Ethanol/water mixtures yield needle-like crystals with minimal impurities.

-

Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) resolves regioisomers.

Spectroscopic Characterization

NMR Data (DMSO-d₆)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| NH₂ | 6.82 | Broad singlet |

| OCH₃ | 3.78 | Singlet |

| Thiophene H-4 | 2.32 | Singlet (CH₃) |

¹³C NMR : 167.8 ppm (C=O), 159.1 ppm (C-OCH₃).

Melting Point and XRD

-

Crystal System : Monoclinic, space group P2₁/c (analogous structures).

Industrial-Scale Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the nitro group to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxyphenyl groups can form hydrogen bonds and π-π interactions with target molecules, while the thiophene ring provides stability and aromaticity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogs

Ethyl 2-Amino-5-[(4-Methoxyphenyl)Carbamoyl]-4-Methyl-Thiophene-3-Carboxylate (CAS: 356539-35-0)

- Structure : Differs by replacing the 4-methoxyphenyl group with a carbamoyl-linked 4-methoxyphenyl moiety.

- Applications : Marketed as a biochemical intermediate, suggesting utility in drug development .

Ethyl 4-Amino-3-(4-Bromophenyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate

- Structure : Replaces the thiophene core with a thiazole ring and introduces a bromophenyl group.

- Marked as an irritant, highlighting handling precautions .

Thiazole and Pyrimidine Derivatives

Ethyl 3-Amino-5-Aryl-2-Cyano-7-Methyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylates

- Synthesis : Derived from Biginelli reactions, similar to methods used for thiophene analogs. Microwave-assisted synthesis improves yields (e.g., 70–85%) and reduces reaction times compared to conventional heating .

Ethyl 4-Amino-3-(2,6-Dimethylphenyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate

Comparative Data Table

Key Research Findings

- Synthesis Efficiency : Microwave-assisted methods significantly enhance yields (e.g., 20–30% improvement) and reduce reaction times (1–2 hours vs. 6–12 hours) for thiazolopyrimidine analogs, suggesting applicability to the target thiophene compound .

- Biological Activity : Thiazole and pyrimidine derivatives exhibit moderate to strong antimicrobial and antioxidant effects, implying that the target thiophene derivative may require functional group optimization (e.g., introducing electron-withdrawing groups) to enhance bioactivity .

- Structural Impact : The 4-methoxyphenyl group in the target compound likely contributes to π-π stacking interactions in biological systems, while the methyl and ester groups modulate lipophilicity .

Biological Activity

Ethyl 2-amino-5-(4-methoxy-phenyl)-4-methyl-thiophene-3-carboxylate (CAS Number: 165809-38-1) is a thiophene derivative that has garnered interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H17NO3S

- Molecular Weight : 291.37 g/mol

- CAS Number : 165809-38-1

- Structure : The compound features a thiophene ring substituted with an amino group, a methoxyphenyl group, and a carboxylate ester.

Thiophene derivatives, including this compound, are known to exhibit their biological effects through various mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes :

- Modulation of Inflammatory Cytokines :

- Blocking Mast Cell Degranulation :

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound through various in vitro and in vivo studies:

Analgesic Properties

The compound's analgesic properties have also been noted, particularly in models assessing pain response. The mechanism is likely linked to its COX inhibition and modulation of pain-related pathways.

Case Studies

- Study on Inhibition of COX Enzymes :

- Inflammation Model Testing :

Q & A

Q. What are the standard synthetic routes for preparing ETHYL 2-AMINO-5-(4-METHOXY-PHENYL)-4-METHYL-THIOPHENE-3-CARBOXYLATE, and how are intermediates characterized?

The compound is typically synthesized via the Gewald reaction, which involves a three-component condensation of a ketone, cyanoacetate, and elemental sulfur. For derivatives with aryl substituents (e.g., 4-methoxyphenyl), the reaction conditions (solvent, temperature, and catalyst) are optimized to improve yield. Intermediates are characterized using thin-layer chromatography (TLC) with dichloromethane:methanol (8:2) as the eluent and confirmed via ¹H NMR and LC-MS . Purification involves recrystallization from ethanol/water mixtures, and purity is validated by HPLC (>97%) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

- ¹H NMR : Identifies amino (-NH2), methoxy (-OCH3), and ester (-COOEt) groups. For example, the ethyl ester protons appear as a quartet at δ ~4.2 ppm, and the aromatic protons of the 4-methoxyphenyl group resonate as a doublet at δ ~7.3 ppm .

- IR Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 329.46 for C19H23NO2S) and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

The compound is classified as a skin and eye irritant (GHS Category 2/2A) and may cause respiratory toxicity. Handling requires:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of derivatives?

Molecular docking (e.g., using AutoDock Vina ) evaluates binding affinity to target proteins (e.g., enzymes or receptors). For example:

- Docking Protocol : Prepare the ligand (derivative) and receptor (e.g., kinase) in PDBQT format. Use a grid box centered on the active site.

- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC50 values. Derivatives with electron-withdrawing groups (e.g., nitro) often show enhanced activity due to improved target interactions .

Q. How do reaction conditions influence contradictory outcomes in cyclization vs. oxidation pathways?

Competing pathways arise from reagent choice and solvent polarity:

- Cyclization : Favored in non-polar solvents (e.g., toluene) with catalysts like Pd/C. For example, heating at 80°C forms fused thiazole rings .

- Oxidation : Dominates in polar solvents (e.g., DCM) with oxidizing agents (e.g., KMnO4), converting thiophene to sulfone derivatives . Resolution involves kinetic control (low temperature for cyclization) or thermodynamic control (prolonged heating for oxidation) .

Q. What strategies resolve discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer)?

Contradictions often stem from:

- Assay Variability : Use standardized protocols (e.g., CLSI for antimicrobial testing; MTT assay for cytotoxicity).

- Structural Modifications : Introduce substituents (e.g., chloro or cyano groups) to enhance selectivity. For instance, 4-nitrophenyl derivatives show higher anticancer activity due to improved DNA intercalation .

- Metabolic Stability : Assess using liver microsomes to rule out rapid degradation .

Q. How is X-ray crystallography applied to confirm the stereochemistry of derivatives?

SHELXL is used for structure refinement. Key steps:

- Data Collection : Use a single crystal (size ≥ 0.2 mm) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply full-matrix least-squares methods to minimize R-factors (<5%). The 4-methoxyphenyl group’s dihedral angle (~30° relative to the thiophene ring) confirms steric effects .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.